3-propoxy-N-(pyridin-3-yl)benzamide
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Overview
Description
3-propoxy-N-(pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide core with a propoxy group at the 3-position and a pyridin-3-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propoxy-N-(pyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminopyridine and 3-propoxybenzoic acid.
Amide Bond Formation: The carboxylic acid group of 3-propoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 3-aminopyridine to form the amide bond, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-propoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-propoxy-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer and antimicrobial properties.
Biological Studies: The compound is used to study the interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-propoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)benzamide: Lacks the propoxy group, which may affect its biological activity.
3-bromo-N-(pyridin-3-yl)benzamide: Contains a bromine atom instead of a propoxy group, leading to different reactivity and biological properties.
Uniqueness
3-propoxy-N-(pyridin-3-yl)benzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature may enhance its potential as a drug candidate compared to similar compounds.
Properties
IUPAC Name |
3-propoxy-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-9-19-14-7-3-5-12(10-14)15(18)17-13-6-4-8-16-11-13/h3-8,10-11H,2,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMRFLFXSRXSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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